4,5-Dichloro-2-fluorobenzyl chloride
Overview
Description
4,5-Dichloro-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method involves the reaction of 4,5-dichloro-2-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4,5-Dichloro-2-fluorotoluene+SOCl2→4,5-Dichloro-2-fluorobenzyl chloride+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the safety and efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
4,5-Dichloro-2-fluorobenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but with a carbonyl group instead of a benzyl chloride moiety.
2-Chloro-4,5-difluorobenzoic acid: Contains a carboxylic acid group instead of a benzyl chloride moiety
Uniqueness
4,5-Dichloro-2-fluorobenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1,2-dichloro-4-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHQEUUXJXQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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